molecular formula C21H45N3 B12688327 1,3,5-Triazine, 1,3,5-trihexylhexahydro- CAS No. 113293-50-8

1,3,5-Triazine, 1,3,5-trihexylhexahydro-

Cat. No.: B12688327
CAS No.: 113293-50-8
M. Wt: 339.6 g/mol
InChI Key: FRDZMGZUEIFKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazine, 1,3,5-trihexylhexahydro- is a derivative of the triazine family, characterized by a hexahydro-1,3,5-triazine core structure substituted with hexyl groups. Triazines are known for their diverse applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine, 1,3,5-trihexylhexahydro- can be synthesized through the condensation reaction of hexylamine with formaldehyde. The reaction typically involves:

Industrial Production Methods

Industrial production methods for 1,3,5-triazine derivatives often involve similar condensation reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, 1,3,5-trihexylhexahydro- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where hexyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexyltriazine oxides, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

1,3,5-Triazine, 1,3,5-trihexylhexahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-triazine, 1,3,5-trihexylhexahydro- involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can disrupt cellular processes, leading to its bioactive effects. The compound’s ability to undergo excited-state proton transfer (ESIPT) is crucial for its photostability and effectiveness as a UV absorber .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine, 1,3,5-trihexylhexahydro- is unique due to its hexyl substitutions, which impart distinct hydrophobic characteristics and influence its reactivity and applications compared to other triazine derivatives.

Properties

CAS No.

113293-50-8

Molecular Formula

C21H45N3

Molecular Weight

339.6 g/mol

IUPAC Name

1,3,5-trihexyl-1,3,5-triazinane

InChI

InChI=1S/C21H45N3/c1-4-7-10-13-16-22-19-23(17-14-11-8-5-2)21-24(20-22)18-15-12-9-6-3/h4-21H2,1-3H3

InChI Key

FRDZMGZUEIFKEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CN(CN(C1)CCCCCC)CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.